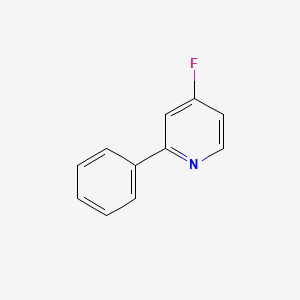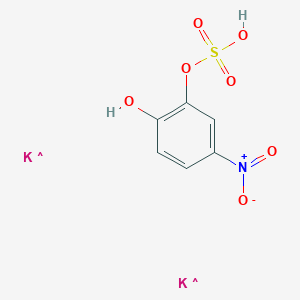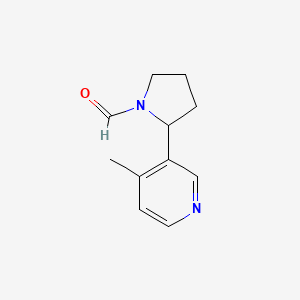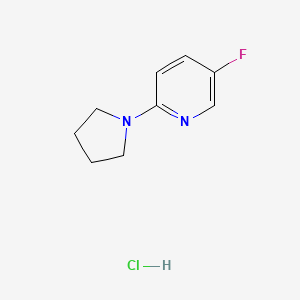
O-p-nitrobenzyl-N,N-diisopropyl-isourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Nitrobenzyl)-N,N-diisopropylisourea: is an organic compound characterized by the presence of a nitrobenzyl group attached to an isourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Nitrobenzyl)-N,N-diisopropylisourea typically involves the reaction of 4-nitrobenzyl bromide with N,N-diisopropylisourea. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of O-(4-Nitrobenzyl)-N,N-diisopropylisourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(4-Nitrobenzyl)-N,N-diisopropylisourea can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitrobenzaldehyde derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The nitrobenzyl group can be modified to enhance biological activity or improve pharmacokinetic properties.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of O-(4-Nitrobenzyl)-N,N-diisopropylisourea involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The isourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- O-(4-Nitrobenzyl)hydroxylamine hydrochloride
- 4-Nitrobenzyl bromide
- 4-Nitrobenzyl alcohol
Comparison: O-(4-Nitrobenzyl)-N,N-diisopropylisourea is unique due to the presence of both the nitrobenzyl and isourea groups. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, O-(4-Nitrobenzyl)hydroxylamine hydrochloride primarily functions as a hydroxylamine derivative, while 4-Nitrobenzyl bromide and 4-Nitrobenzyl alcohol are simpler structures with different reactivity profiles.
Eigenschaften
Molekularformel |
C14H21N3O3 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C14H21N3O3/c1-10(2)16(11(3)4)14(15)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11,15H,9H2,1-4H3 |
InChI-Schlüssel |
DCXFBDKRRYVBAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=N)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B11823363.png)
![1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)

![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)


![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)


![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)
